molecular formula C8H6N4 B12533308 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine CAS No. 749901-36-8

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine

Cat. No.: B12533308
CAS No.: 749901-36-8
M. Wt: 158.16 g/mol
InChI Key: ZLVVXRKBQTZJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyrrole, and pyrimidine moieties, making it a versatile scaffold for the development of novel therapeutic agents and other functional materials.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyrrole derivatives under specific reaction conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

749901-36-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2

InChI Key

ZLVVXRKBQTZJBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN3C2=CC=C3)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.